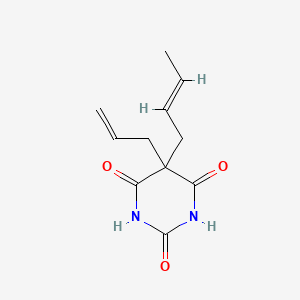

5-Allyl-5-crotylbarbituric acid

Description

Properties

CAS No. |

2288-78-0 |

|---|---|

Molecular Formula |

C11H14N2O3 |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

5-[(E)-but-2-enyl]-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C11H14N2O3/c1-3-5-7-11(6-4-2)8(14)12-10(16)13-9(11)15/h3-5H,2,6-7H2,1H3,(H2,12,13,14,15,16)/b5-3+ |

InChI Key |

JDPPIXRBPVYZLS-HWKANZROSA-N |

Isomeric SMILES |

C/C=C/CC1(C(=O)NC(=O)NC1=O)CC=C |

Canonical SMILES |

CC=CCC1(C(=O)NC(=O)NC1=O)CC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Allyl-5-crotylbarbituric acid typically involves the reaction of barbituric acid with allyl and crotyl halides under basic conditions. The reaction proceeds through nucleophilic substitution, where the halide groups are replaced by the allyl and crotyl groups.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Chemical Reactions Analysis

Types of Reactions: 5-Allyl-5-crotylbarbituric acid undergoes various chemical reactions, including:

Oxidation: The allyl and crotyl groups can be oxidized to form corresponding alcohols or aldehydes.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Various electrophiles can be used for substitution reactions, including halogens and alkyl groups.

Major Products Formed:

Oxidation: Formation of alcohols or aldehydes.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of substituted barbituric acid derivatives.

Scientific Research Applications

Chemistry: 5-Allyl-5-crotylbarbituric acid is used as a precursor in the synthesis of other barbiturate derivatives

Biology: In biological research, this compound is used to study the effects of barbiturates on the central nervous system. It serves as a model compound to understand the pharmacological properties of barbiturates.

Medicine: The compound has potential applications in the development of new sedative and hypnotic drugs. Its unique structure allows for the exploration of new therapeutic agents with improved efficacy and reduced side effects.

Industry: In the pharmaceutical industry, this compound is used in the production of barbiturate-based medications

Mechanism of Action

5-Allyl-5-crotylbarbituric acid exerts its effects by binding to gamma-aminobutyric acid (GABA) receptors in the central nervous system. Upon binding, it enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of the postsynaptic neuron. This results in a sedative and hypnotic effect, reducing neuronal excitability and inducing sleep.

Comparison with Similar Compounds

5-Allyl-5-butylbarbituric acid: Similar structure with a butyl group instead of a crotyl group.

5-Allyl-5-sec-butylbarbituric acid:

5-Phenyl-5-ethylbarbituric acid:

Uniqueness: 5-Allyl-5-crotylbarbituric acid is unique due to the presence of both allyl and crotyl groups, which may confer distinct pharmacological properties compared to other barbiturates. Its dual substitution pattern allows for the exploration of new chemical reactivities and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Allyl-5-crotylbarbituric acid, and how can reaction conditions be controlled to minimize side products?

- Methodological Answer : The synthesis of barbituric acid derivatives often involves alkylation or condensation reactions. For this compound, electrophilic addition to the allyl group (e.g., using bromine or iodine) may generate side products, as seen in analogous compounds like 5-allyl-5-isobutylbarbituric acid . To minimize side reactions, precise temperature control (e.g., 0–5°C for bromination) and stoichiometric adjustments are critical. Reaction progress should be monitored via thin-layer chromatography (TLC) or HPLC to isolate intermediates and final products. For reproducibility, experimental protocols must detail solvent systems, reaction times, and purification steps (e.g., recrystallization or column chromatography) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and ensuring purity?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions on the barbituric acid core. For example, allyl proton signals typically appear at δ 5.0–5.8 ppm, while crotyl groups show distinct splitting patterns. Infrared (IR) spectroscopy can validate carbonyl stretching (~1700 cm⁻¹) and N–H bonds (~3200 cm⁻¹). Purity should be assessed via high-performance liquid chromatography (HPLC) using a C18 column and UV detection at 254 nm. Melting point determination (e.g., 138–139°C for analogous barbiturates ) and elemental analysis further validate structural integrity .

Advanced Research Questions

Q. How do intramolecular isomerization pathways affect the structural integrity of this compound under varying pH conditions?

- Methodological Answer : Barbituric acid derivatives are prone to intramolecular isomerization, particularly under alkaline conditions. For instance, 5-phenyl-5-(3-bromopropyl)barbituric acid isomerizes to α-allophanyl lactams or lactones via nucleophilic attack . For this compound, pH-dependent stability studies (e.g., in ammonium hydroxide or HCl) should be conducted using NMR or LC-MS to track structural changes. Computational modeling (e.g., density functional theory) can predict energy barriers for isomerization, while X-ray crystallography provides definitive structural confirmation of products .

Q. What strategies can resolve contradictions in pharmacological data related to the CNS activity of this compound derivatives?

- Methodological Answer : Discrepancies in CNS activity may arise from stereochemical variations or metabolite interference. For example, secobarbital (5-allyl-5-(1-methylbutyl)barbituric acid) exhibits enantiomer-specific potency . To address contradictions:

- Stereochemical Analysis : Use chiral HPLC or circular dichroism to isolate and test individual enantiomers.

- Metabolite Profiling : Employ LC-MS/MS to identify active metabolites in in vitro hepatic microsome assays.

- Receptor Binding Assays : Compare affinity for GABAA receptors using radioligand displacement studies.

Cross-referencing data with structurally similar compounds (e.g., phenobarbital ) can clarify structure-activity relationships.

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the solubility and stability of this compound in aqueous vs. organic solvents?

- Methodological Answer : Solubility discrepancies often stem from polymorphic forms or hydration states. For example, some barbiturates show higher solubility in chloroform or ethanol than water . To resolve conflicts:

- Solubility Screening : Conduct parallel experiments in buffered aqueous solutions (pH 1–13) and organic solvents (e.g., DMSO, ethanol) at controlled temperatures.

- Stability Testing : Use accelerated stability studies (40°C/75% RH) with periodic HPLC analysis to detect degradation products.

- Crystallography : Compare X-ray diffraction patterns of recrystallized samples to identify polymorphic variations .

Experimental Design Considerations

Q. What in vitro and in vivo models are most suitable for evaluating the neuropharmacological effects of this compound?

- Methodological Answer :

- In Vitro : Use primary neuronal cultures or transfected HEK cells expressing GABAA receptors to measure chloride ion flux via patch-clamp electrophysiology.

- In Vivo : Employ rodent models (e.g., pentylenetetrazole-induced seizures) to assess anticonvulsant efficacy. Dose-response curves and pharmacokinetic studies (plasma half-life, brain penetration) should be validated using LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.